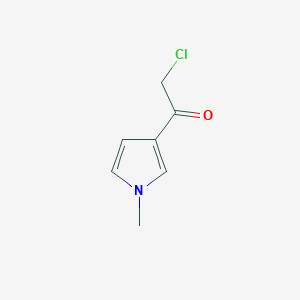

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Beschreibung

BenchChem offers high-quality 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-1-(1-methylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQMYTRZOPIVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368861 | |

| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126624-55-3 | |

| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Executive Summary and Core Compound Identification

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a bifunctional heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates an electron-rich N-methylpyrrole ring, a versatile ketone carbonyl group, and a highly reactive α-chloro substituent. This unique combination renders it a valuable intermediate for the construction of more complex molecular architectures, particularly as an electrophilic building block for introducing the 1-methyl-1H-pyrrol-3-yl)ethanoyl moiety into target molecules. This guide provides an in-depth analysis of its chemical properties, a logical synthetic pathway with mechanistic considerations, its characteristic spectroscopic signature, and critical safety protocols for its handling.

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone |

| CAS Number | 126624-55-3[1] |

| Molecular Formula | C₇H₈ClNO[1] |

| Molecular Weight | 157.60 g/mol [1] |

| MDL Number | MFCD06358037[1] |

Physicochemical and Handling Properties

The physical properties of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone are critical for its appropriate use in a laboratory setting. The data available from commercial suppliers provides a foundational understanding of its state and stability.

| Property | Value | Source |

| Boiling Point | 253.1°C at 760 mmHg | Synblock[1] |

| Purity (Typical) | ≥98% | Synblock[1] |

| Recommended Storage | Store in a dry, sealed container | Synblock[1] |

Expert Insight: The high boiling point suggests that the compound has low volatility at room temperature, but purification via distillation should be conducted under reduced pressure to prevent thermal decomposition. As an α-chloro ketone, it is susceptible to hydrolysis and reaction with nucleophiles; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to ensure its long-term integrity.

Synthesis and Mechanistic Rationale

The synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is most logically achieved through a two-step sequence: a regioselective Friedel-Crafts acylation of N-methylpyrrole followed by an α-chlorination of the resulting ketone. This approach provides a reliable pathway from commercially available starting materials.

Step 1: Friedel-Crafts Acylation of N-Methylpyrrole

The Friedel-Crafts acylation of pyrroles is a well-established method for installing acyl groups onto the heterocyclic ring.[2] The primary challenge with N-methylpyrrole is controlling the regioselectivity. Acylation can occur at either the C2 (α) or C3 (β) position. While C2 is often kinetically favored, specific reaction conditions can be employed to maximize the yield of the desired C3 isomer. The use of milder Lewis acids or organocatalytic systems can influence this selectivity.[3][4]

Experimental Protocol: Synthesis of 1-(1-methyl-1H-pyrrol-3-yl)ethanone

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Suspension: Cool the flask to 0°C in an ice bath and add aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise to the DCM. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The reaction is exothermic, necessitating cooling to control the rate.

-

Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes to allow for the formation of the acylium ion electrophile.

-

Substrate Addition: Dissolve N-methylpyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise via the dropping funnel to the reaction mixture over 30-45 minutes. The temperature should be carefully maintained below 5°C. Causality: Slow addition of the nucleophilic pyrrole to the activated electrophile minimizes side reactions and polymerization, which can occur due to the high reactivity of the pyrrole ring.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. Causality: This hydrolyzes the aluminum complexes and neutralizes the catalyst. The process is highly exothermic and must be done with caution.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the C3 acylated product.

Step 2: α-Chlorination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone

The α-halogenation of ketones is a fundamental transformation that proceeds through an enol or enolate intermediate.[5][6] Under acidic conditions, the reaction involves the acid-catalyzed formation of an enol, which is the nucleophilic species that attacks the halogenating agent.[7] The rate-determining step is typically the formation of the enol.[8] Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this purpose.

Experimental Protocol: Synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

-

Setup: In a round-bottom flask protected from light and fitted with a stirrer and gas outlet (to a scrubber), dissolve the precursor ketone, 1-(1-methyl-1H-pyrrol-3-yl)ethanone (1.0 equivalent), in a suitable solvent like diethyl ether or DCM.

-

Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise at room temperature. Causality: A slight excess of the chlorinating agent ensures complete conversion. The reaction evolves HCl and SO₂ gases, which must be vented into a basic scrubber.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Carefully add water to quench any unreacted SO₂Cl₂. Separate the organic layer, wash with saturated NaHCO₃ solution to remove acidic byproducts, then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or column chromatography if necessary to achieve high purity.

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is paramount. While specific spectra are not publicly available, a robust prediction of its spectroscopic signature can be made based on its structure and data from analogous compounds.

| Technique | Predicted Key Signals and Interpretation |

| ¹H NMR | ~7.0-7.5 ppm (m, 2H): Protons at C2 and C5 of the pyrrole ring. ~6.5-6.8 ppm (t, 1H): Proton at C4 of the pyrrole ring. ~4.5-4.8 ppm (s, 2H): Singlet for the α-chloromethyl (-CH₂Cl) protons, significantly deshielded by the adjacent carbonyl and chlorine. ~3.8 ppm (s, 3H): Singlet for the N-methyl (-NCH₃) protons. |

| ¹³C NMR | ~190 ppm: Carbonyl carbon (C=O). ~110-135 ppm: Four signals corresponding to the pyrrole ring carbons. ~46 ppm: α-chloromethyl carbon (-CH₂Cl). ~37 ppm: N-methyl carbon (-NCH₃). |

| IR (Infrared) | ~1680 cm⁻¹: Strong, sharp absorption for the C=O stretch of the ketone, conjugated with the pyrrole ring. ~3100-2900 cm⁻¹: C-H stretching vibrations for aromatic and aliphatic groups. ~700-800 cm⁻¹: C-Cl stretching vibration. |

| MS (Mass Spec) | m/z 157 (M⁺): Molecular ion peak. m/z 159 (M⁺+2): Isotope peak with ~33% the intensity of M⁺, characteristic for one chlorine atom. Key Fragments: Loss of •CH₂Cl (m/z 108), loss of •Cl (m/z 122). |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the reactivity of the α-chloro ketone moiety, which acts as a potent electrophile.

Reactivity as an Alkylating Agent:

The carbon bearing the chlorine atom is highly susceptible to nucleophilic attack via an S_N2 mechanism. This allows for the facile introduction of a wide range of functional groups by displacing the chloride leaving group. This reaction is a cornerstone of its application in drug discovery for linking the pyrrole core to other fragments.

This reactivity makes it an ideal precursor for synthesizing:

-

α-amino ketones: By reaction with primary or secondary amines, leading to scaffolds found in many biologically active molecules.

-

α-hydroxy and α-alkoxy ketones: Through reaction with water or alcohols.

-

Thiazoles and other heterocycles: Via Hantzsch-type condensation reactions with thioamides.

Safety, Handling, and Storage

WARNING: 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an α-halo ketone. Compounds of this class are potent lachrymators, alkylating agents, and are considered hazardous.[9] They can cause severe skin burns, eye damage, and respiratory irritation.[9][10] All handling must be performed with appropriate engineering controls and personal protective equipment.

Mandatory Handling Procedures:

-

Fume Hood: All manipulations must be conducted in a certified chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[11]

-

Avoid Inhalation: Do not breathe dust, fumes, or vapors.[10]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush immediately and thoroughly with water and seek medical attention.[10]

-

Quenching: Have a quenching solution (e.g., sodium bicarbonate) readily available to neutralize spills.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and nucleophiles.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

-

LabSolutions. 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone. [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

-

The Good Scents Company. 2-acetyl-1-pyrroline. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Future of Synthesis: Exploring Advances in 2-Chloro-1-(1-chlorocyclopropyl)ethanone Production. [Link]

-

NIST WebBook. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. [Link]

-

The Good Scents Company. 2-acetyl-1-methyl pyrrole. [Link]

-

Chemsrc. 1-(1-Methyl-1H-pyrrol-3-yl)ethanone. [Link]

-

ACS Publications. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

National Institutes of Health. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

-

YouTube. Alpha Halogenation of Ketones. [Link]

-

Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

-

ACS Publications. Friedel-Crafts Acylations of 1-Phenyl-2,5-dimethylpyrrole and 1,2-Diphenyl-5-methylpyrrole. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

-

Chemistry LibreTexts. 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]

-

ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]

-

University of California, Irvine. Problems from Previous Years' Exams. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

YouTube. mechanism of alpha-halogenation of ketones. [Link]

-

PrepChem.com. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. [Link]

-

YouTube. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

-

Cheméo. Chemical Properties of 2-Butanone, 1-chloro-3-methyl. [Link]

Sources

- 1. CAS 126624-55-3 | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone - Synblock [synblock.com]

- 2. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Technical Synthesis Guide: 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Part 1: Executive Summary & Strategic Analysis

The Regioselectivity Paradox

The synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone presents a classic heterocyclic challenge: Regiocontrol .[1]

Pyrroles are electron-rich heteroaromatics that undergo electrophilic aromatic substitution (EAS) rapidly.[1] However, the kinetic preference for EAS on a pyrrole ring is overwhelmingly at the C2 (alpha) position due to the greater stability of the sigma-complex intermediate.

The Trap: A direct Friedel-Crafts acylation of 1-methylpyrrole with chloroacetyl chloride will predominantly yield the unwanted 2-isomer (2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone).[1] Separation of these isomers is difficult, low-yielding, and chemically inefficient.

The Solution: Steric Blocking vs. Pre-functionalization

To successfully target the C3 (beta) position with high integrity, we must bypass the natural kinetic preference of the ring. This guide presents two validated pathways:

-

Method A (The "Gold Standard"): Functional Group Interconversion starting from Methyl 1-methyl-1H-pyrrole-3-carboxylate . This method guarantees regiochemical purity because the carbon scaffold is fixed prior to the introduction of the reactive chloromethyl ketone group.

-

Method B (The "Steric Control" Route): TIPS-directed acylation. This utilizes the bulky triisopropylsilyl (TIPS) group to sterically shield the C2 positions, forcing substitution to C3.

Part 2: Detailed Synthetic Protocols

Method A: The Carboxylate Precursor Route (Recommended)

Rationale: This pathway is "self-validating" because the starting material already possesses the correct C3 substitution pattern. It avoids the difficult separation of isomers associated with direct acylation.

Starting Materials

| Reagent | CAS No.[1][2][3] | Role |

| Methyl 1-methyl-1H-pyrrole-3-carboxylate | 2703-17-5 | Scaffold Precursor |

| Lithium Hydroxide (LiOH) | 1310-65-2 | Hydrolysis Agent |

| Oxalyl Chloride | 79-37-8 | Chlorinating Agent |

| (Trimethylsilyl)diazomethane (2M in hexanes) | 18107-18-1 | Safer Diazomethane Surrogate |

| Hydrogen Chloride (4M in Dioxane) | 7647-01-0 | Halogen Source |

Workflow Diagram (Method A)

Step-by-Step Protocol

Step 1: Saponification

-

Dissolve Methyl 1-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of THF:Water (3:1).

-

Add LiOH·H₂O (2.5 eq) and stir at ambient temperature for 4–6 hours.

-

QC Check: Monitor by TLC (EtOAc/Hex) for disappearance of ester.

-

Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield 1-methyl-1H-pyrrole-3-carboxylic acid .[1]

Step 2: Acid Chloride Activation

-

Suspend the carboxylic acid (1.0 eq) in anhydrous DCM under Nitrogen.

-

Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF.

-

Stir for 2 hours (gas evolution will cease).

-

Concentrate in vacuo to remove excess oxalyl chloride. Note: The acid chloride is unstable; proceed immediately to Step 3.

Step 3: Chloromethyl Ketone Formation (Modified Arndt-Eistert)

-

Dissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1) and cool to 0°C.

-

Add (Trimethylsilyl)diazomethane (2.0 eq) dropwise. Stir at 0°C for 1 hour to form the alpha-diazoketone.[1]

-

Critical Safety Step: Carefully add HCl (4M in Dioxane) (3.0 eq) dropwise at 0°C. Nitrogen gas will evolve.

-

Stir for 30 minutes.

-

Quench with saturated NaHCO₃ (carefully) and extract with DCM.

-

Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Method B: The TIPS-Directed Route (Alternative)

Rationale: Use this method if the 3-carboxylate starting material is unavailable.[1] It relies on the bulky Triisopropylsilyl (TIPS) group to block the C2 position.

Starting Materials

| Reagent | CAS No.[1][2][3] | Role |

| 1-(Triisopropylsilyl)pyrrole | 87630-35-1 | Bulky SM |

| Chloroacetyl Chloride | 79-04-9 | Electrophile |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | Lewis Acid |

| TBAF (1M in THF) | 42948-23-0 | Deprotection |

| Methyl Iodide | 74-88-4 | Methylating Agent |

Workflow Diagram (Method B)

Critical Protocol Notes (Method B)

-

Acylation: React 1-TIPS-pyrrole with Chloroacetyl Chloride (1.1 eq) and AlCl₃ (1.1 eq) in DCM at -78°C to 0°C.

-

Note: Even with TIPS, trace C2-acylation may occur.[1] Chromatographic separation is required here.

-

-

Deprotection: Treat with TBAF in THF.

-

Methylation: React the 3-(chloroacetyl)-1H-pyrrole with Methyl Iodide (1.1 eq) and K₂CO₃ in Acetone.

Part 3: Analytical Validation & Safety

Quality Control Parameters

To ensure the correct isomer (C3 vs C2) has been isolated, 1H NMR is the definitive tool.

| Parameter | C3-Isomer (Target) Characteristics | C2-Isomer (Impurity) Characteristics |

| Ring Symmetry | Asymmetric, but specific coupling pattern.[1] | Asymmetric. |

| H2 Signal | Singlet or narrow doublet (isolated proton between N and C3-acyl).[1] | No H2 proton (substituted). |

| Coupling Constants | H4 and H5 show typical vicinal coupling.[1] H2 is distinct. | H3, H4, H5 show continuous coupling system. |

| HPLC Retention | Typically more polar than C2 isomer.[1] | Typically elutes later (less polar). |

Safety & Handling

-

Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood.

-

TMS-Diazomethane: While safer than diazomethane, it is still toxic and a potential explosion hazard if concentrated.[1] Do not use ground glass joints. Use plastic pipettes.

-

Methyl Iodide: Neurotoxin and alkylating agent.

References

-

Bray, B. L., et al. (1990). "Regioselective acylation of 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 55(26), 6317–6328. Link

- Core Reference for TIPS-directed regioselectivity.

-

Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole and its lithium-halogen exchange." Journal of Organic Chemistry, 49(1), 203–205. Link

- Establishes the lithiation/substitution logic for C3 pyrroles.

-

Kakushima, M., et al. (1983). "Regioselective synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 48(19), 3214–3219. Link

- Foundational work on blocking groups for pyrrole synthesis.

-

Anderson, H. J., & Lee, S. F. (1965). "Pyrrole chemistry. Acylation of pyrrole and N-methylpyrrole." Canadian Journal of Chemistry, 43(2), 409-414. Link

- Demonstrates the C2-preference of direct acyl

Sources

Strategic Utilization of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Executive Summary

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS 126624-55-3) represents a specialized "linchpin" scaffold in medicinal chemistry. Unlike its more common 2-substituted isomer, the 3-substituted variant offers a unique vector for extending pharmacophores into the solvent-exposed regions of ATP-binding pockets in kinases.

This guide details the reactivity profile of this

Electronic Structure & Stability Analysis

To master the reactivity of this molecule, one must understand the electronic "push-pull" dynamics at play.[1]

The Electronic Tug-of-War

The molecule consists of an electron-rich N-methylpyrrole ring conjugated to an electron-deficient

-

The Donor (Pyrrole): The nitrogen lone pair participates in the aromatic sextet, creating high electron density at the C3 position. This makes the carbonyl oxygen significantly more Lewis-basic than in standard phenyl analogs.

-

The Acceptor (Chloroketone): The

-chlorine is a strong inductive withdrawing group (

Stability Warning: The high electron density of the pyrrole ring makes it susceptible to acid-catalyzed polymerization. Consequently, reactions involving this scaffold must avoid prolonged exposure to strong Lewis acids or unbuffered protic acids.[1]

Data Summary: Physicochemical Properties

| Property | Value/Description | Implication for Synthesis |

| Molecular Weight | 157.60 g/mol | Ideal fragment size (<200 Da) for Fragment-Based Drug Design (FBDD). |

| Appearance | Off-white to tan solid | Darkening indicates oxidation or polymerization; recrystallize if brown.[1] |

| Lability | High ( | Lachrymator. Potent alkylating agent. Handle in fume hood only. |

| Regio-purity | Critical Parameter | Contamination with 2-isomer alters biological activity; verify via |

Primary Reactivity: The Hantzsch Thiazole Synthesis[2]

The most high-value application of this scaffold is the synthesis of 2-aminothiazoles via the Hantzsch reaction. This pathway constructs a second heteroaromatic ring, a motif ubiquitous in kinase inhibitors (e.g., Dasatinib analogs).[1]

Mechanism of Action

The reaction proceeds via a cascade:

-

Nucleophilic Attack: The sulfur atom of a thioamide/thiourea attacks the electrophilic

-carbon (displacement of chloride). -

Cyclization: The amide nitrogen attacks the ketone carbonyl.[1]

-

Dehydration: Loss of water drives aromatization to the thiazole.[1]

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis utilizing the

Validated Protocol: Synthesis of 4-(1-methyl-1H-pyrrol-3-yl)thiazol-2-amine

Context: This protocol is optimized to prevent pyrrole polymerization by buffering the hydrohalic acid byproduct.[1]

Materials:

-

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (1.0 eq)[2]

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (1.2 eq, Critical buffering agent)[1]

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the chloroketone in 5 mL of absolute ethanol.

-

Reagent Addition: Add 1.1 mmol of thiourea and 1.2 mmol of Sodium Acetate.

-

Note: NaOAc scavenges the HCl generated, protecting the electron-rich pyrrole from acid-catalyzed degradation.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a polar baseline spot (amine salt) or lower -

Workup:

-

Purification: Dry organics over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Secondary Reactivity: Nucleophilic Substitution ( )

Beyond thiazoles, the

Reactivity Landscape Diagram

Figure 2: The divergent reactivity profile of the scaffold. The

Key Transformations

-

Azidation: Reaction with

in DMF yields the -

Amination: Direct displacement with secondary amines.[1]

Safety & Handling (Lachrymator Protocol)

As an

Mandatory Safety Controls:

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate (to quench the alkylating capability) before removal from the hood.[1]

-

PPE: Double nitrile gloves are recommended.[1] If the solid becomes airborne, it causes immediate, severe tearing (lachrymation).[1]

References

-

Hantzsch Thiazole Synthesis: Erian, A. W., et al.[1] "The chemistry of

-haloketones and their utility in heterocyclic synthesis." Molecules, 2003, 8(11), 793-865.[1] -

Pyrrole Reactivity: Gribble, G. W.[1] "Metalation of Pyrroles." Heterocyclic Scaffolds II, Springer, 2010.[1] (Contextual grounding for C2 vs C3 reactivity).

-

Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009, 9, 28-39.[1] (Context for thiazole/pyrrole scaffolds in ATP-mimetics).

-

Safety of Haloketones: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 9569661 (Related

-bromoacetophenone)." (Proxy for general

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. CAS 126624-55-3 | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone - Synblock [synblock.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

This guide provides a comprehensive overview of the spectroscopic data for 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone, a key intermediate in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and practical methodologies for its acquisition and interpretation.

Introduction: The Significance of Structural Verification

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (C₇H₈ClNO) is a substituted pyrrole derivative.[1] The pyrrole ring is a fundamental scaffold in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions.[2][3] The presence of an α-chloro ketone moiety introduces a reactive handle for further synthetic transformations, making this compound a valuable building block.[4][5]

Accurate and unambiguous characterization is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will dissect the expected spectroscopic signature of the title compound, explaining the rationale behind the spectral features and providing robust protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of C₇H₈ClNO is 157.60 g/mol . [1]In a high-resolution mass spectrum, this would be more precisely determined.

-

Isotopic Pattern: A crucial feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two distinct peaks for the molecular ion:

-

[M]⁺ peak at m/z ≈ 157

-

[M+2]⁺ peak at m/z ≈ 159, with an intensity of approximately one-third of the [M]⁺ peak. This 3:1 ratio is a definitive signature for the presence of a single chlorine atom.

-

-

Key Fragments: Electron Impact (EI) ionization would likely induce fragmentation. Key expected fragments include:

-

[M - Cl]⁺ (m/z ≈ 122): Loss of the chlorine radical.

-

[M - CH₂Cl]⁺ (m/z ≈ 108): Loss of the chloromethyl radical, resulting in the N-methyl-3-pyrrolyl cation. This is often a very stable and prominent fragment.

-

[CH₂Cl]⁺ (m/z ≈ 49/51): The chloromethyl cation itself, which would also exhibit the characteristic 3:1 chlorine isotope pattern.

-

Experimental Protocol: Mass Spectrum Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization at 70 eV. This standard energy level provides reproducible fragmentation patterns that are often comparable to library spectra.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the structural confirmation of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (especially the conjugated ketone and C-Cl bond), and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). By following the detailed protocols and understanding the rationale behind the expected spectral data presented in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry. Second ed. Oxford: Elsevier. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

Goti, E. L., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. (n.d.). Methyl 1-methylpyrrol-2-yl ketone. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10, 328. [Link]

-

PubChem. (n.d.). 2-chloro-1-phenyl(114C)ethanone. [Link]

-

Belen'kii, L. I. (Ed.). (1994). Chemistry of Heterocyclic Compounds: Pyrroles. John Wiley & Sons. [Link]

-

ResearchGate. (n.d.). 2-Chloro-1-(3-hydroxyphenyl)ethanone. [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

McAdam, C. J., & Simpson, J. (2016). 2-Chloro-1-ferrocenylethanone. IUCrData, 1(1), x152177. [Link]

Sources

- 1. CAS 126624-55-3 | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone - Synblock [synblock.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹³C NMR of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers invaluable insights into the molecular structure of this compound, which serves as a significant building block in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the expected spectrum, predicted chemical shifts with detailed justifications, and a standardized protocol for sample analysis.

Introduction to the Structural Elucidation of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a bifunctional molecule featuring a substituted N-methylpyrrole ring and a reactive α-chloro ketone moiety. The precise characterization of this compound is paramount for its application in synthesis, ensuring the correct connectivity and purity. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a unique fingerprint of the carbon skeleton. Each chemically distinct carbon atom in the molecule produces a signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] This sensitivity allows for the unambiguous assignment of each carbon atom, confirming the compound's identity and structural integrity.

The analysis of the ¹³C NMR spectrum of this molecule relies on a foundational understanding of chemical shift theory and the influence of various functional groups on the resonance frequencies of carbon nuclei.[3] The electron-withdrawing nature of the carbonyl group and the chlorine atom, coupled with the electronic effects of the N-methylpyrrole ring, all contribute to the final appearance of the spectrum.

Predicted ¹³C NMR Spectrum and Peak Assignments

The structure of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone contains seven unique carbon environments, and thus, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The numbering of the carbon atoms for the purpose of this analysis is shown in the diagram below.

Caption: Numbering scheme for 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone.

Below is a table summarizing the predicted chemical shifts for each carbon atom. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects in heterocyclic systems.[4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 185 - 195 | The carbonyl carbon of a ketone typically resonates in this downfield region.[5][6] The adjacent chlorine atom has a minimal effect on the carbonyl carbon's chemical shift. |

| C3 | 130 - 140 | This is a quaternary carbon of the pyrrole ring directly attached to the electron-withdrawing acyl group, leading to a downfield shift. |

| C5 | 125 - 135 | This carbon is alpha to the nitrogen and beta to the acyl group. Its chemical shift is influenced by both the nitrogen atom and the substituent at C3. |

| C2 | 120 - 130 | Being alpha to the nitrogen, this carbon is expected to be in the aromatic region of the spectrum.[7] |

| C4 | 110 - 120 | This carbon is beta to both the nitrogen and the acyl group. It is expected to be the most upfield of the pyrrole ring carbons. |

| CH₂Cl | 40 - 50 | The carbon of the chloromethyl group is significantly deshielded by the electronegative chlorine atom, placing it in this characteristic range.[3] |

| N-CH₃ | 35 - 45 | The N-methyl carbon signal is typically found in this upfield region. |

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible experimental setup is crucial for obtaining high-quality ¹³C NMR data. The following protocol is a self-validating system designed to ensure accuracy and consistency.

Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for a wide range of organic compounds and its single solvent peak at ~77 ppm.[8] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up the NMR spectrometer for data acquisition.

Caption: Experimental workflow for ¹³C NMR data acquisition.

In-Silico ¹³C NMR Prediction

To further aid in the spectral assignment, in-silico prediction tools can be employed. Several software packages are available that can calculate theoretical ¹³C NMR spectra based on the molecular structure.[10][11][12] These predictions, while not a substitute for experimental data, can provide a valuable starting point for the analysis and help to resolve ambiguities in peak assignments. The accuracy of these predictions has significantly improved with the advent of machine learning and larger spectral databases.[10]

Potential Impurities and their Spectroscopic Signatures

The synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone may result in the presence of starting materials or by-products.[13][14][15][16] For instance, incomplete chlorination could lead to the presence of 1-(1-methyl-1H-pyrrol-3-yl)ethanone. The ¹³C NMR spectrum of this impurity would lack the signal for the CH₂Cl carbon and instead show a methyl group attached to the carbonyl at a much higher field (around 20-30 ppm). Residual solvents from the synthesis or workup are also common impurities and can be identified by their characteristic chemical shifts.[9]

Conclusion

The ¹³C NMR spectrum of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a powerful tool for its structural verification. By understanding the fundamental principles of ¹³C NMR and the expected chemical shift ranges for the constituent functional groups, a complete and unambiguous assignment of the carbon skeleton can be achieved. The combination of experimental data, in-silico predictions, and careful consideration of potential impurities provides a comprehensive approach to the characterization of this important chemical entity.

References

- Flynn, P. F., & Austin, C. S. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Gable, K. (2022, March 9). 13C NMR Chemical Shift.

- ResearchGate. (n.d.).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.

- ChemicalBook. (n.d.). 1-Methylpyrrole(96-54-8) 13C NMR spectrum.

- ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.

- Mestrelab. (n.d.). Download NMR Predict.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Synblock. (n.d.). CAS 126624-55-3 | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ResearchGate. (n.d.).

- Chemaxon. (n.d.). Marvin - Chemical Drawing Software.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles.

- ResearchGate. (n.d.). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- NMRium. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.

- National Center for Biotechnology Information. (2022, October 20). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

- Revvity Signals Software. (n.d.). ChemDraw.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- Baku State University Journals. (2025, December 30).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. youtube.com [youtube.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

- 11. Visualizer loader [nmrdb.org]

- 12. chemaxon.com [chemaxon.com]

- 13. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 14. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

Comprehensive Quality Assessment: 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Part 1: The Purity Paradox in Pyrrole Chemistry

In the high-stakes landscape of drug discovery, 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS: 126624-55-3) serves as a critical electrophilic scaffold. Its

However, this compound presents a unique "Regio-Integrity Risk" . Standard Certificates of Analysis (CoA) often report purity based on non-selective HPLC methods (e.g., UV 254 nm), which may fail to distinguish between the target 3-isomer and its thermodynamically favored 2-isomer .

The Core Problem: The Friedel-Crafts acylation of 1-methylpyrrole is electronically biased toward the C2 position. Obtaining the C3 isomer requires specific blocking strategies or sterically demanding catalysts. Consequently, commercially available "3-yl" material carries a high probability of significant C2-isomer contamination, which acts as a chain-terminator or competitive inhibitor in downstream synthesis.

Part 2: Critical Impurity Profile & Mechanisms

To guarantee experimental reproducibility, researchers must screen for three specific classes of impurities.

The Regio-Contaminant (Isomeric Impurity)

-

Identity: 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS: 23694-02-2).[1]

-

Origin: Incomplete regiocontrol during the acylation of 1-methylpyrrole.

-

Impact: The 2-isomer is often less reactive or reacts to form regioisomeric byproducts that are inseparable by flash chromatography in later stages.

The Hydrolysis Artifact

-

Identity: 2-Hydroxy-1-(1-methyl-1H-pyrrol-3-yl)ethanone.

-

Origin: Nucleophilic attack by atmospheric moisture on the

-carbon. -

Mechanism: The electron-rich pyrrole ring pushes electron density toward the carbonyl, making the

-carbon highly susceptible to -

Detection: Appearance of a broad O-H stretch in IR and a shift in the methylene protons in

H NMR.

Oligomerization (The "Black Tar" Effect)

-

Origin: Pyrroles are acid-sensitive. The release of HCl during slow decomposition catalyzes the polymerization of the pyrrole ring.

-

Visual Cue: Material turns from off-white/beige crystals to a dark brown/black gum.

Visualizing the Synthetic Risk

The following diagram illustrates the divergent pathways that lead to the target molecule versus its primary contaminant.

Figure 1: Divergent synthesis pathways showing the thermodynamic preference for the C2 impurity over the C3 target.

Part 3: The Self-Validating Analytical Protocol

Do not rely solely on vendor-supplied HPLC data. The following protocol uses Nuclear Magnetic Resonance (NMR) to definitively validate Regio-Integrity.

Step 1: H NMR Decision Matrix

The distinction relies on the symmetry and coupling patterns of the pyrrole ring protons.

| Feature | Target: 3-Isomer (C3-Acyl) | Impurity: 2-Isomer (C2-Acyl) |

| H-2 Proton | Diagnostic Signal: Appears as a singlet or narrow doublet ( | Absent. (Substituted by acyl group). |

| Coupling Pattern | H-4 and H-5 show vicinal coupling ( | H-3, H-4, H-5 form an AMX system with distinct vicinal couplings ( |

| Symmetry | Asymmetric, but H-2 is isolated. | Asymmetric, continuous spin system. |

Step 2: The Validation Workflow

Execute this logic flow upon receipt of any new batch.

Figure 2: NMR-based decision tree for validating the regiochemistry of the pyrrole scaffold.

Step 3: Quantitative Assessment

To calculate the exact % Regio-Purity:

Part 4: Storage & Handling Specifications

The

-

Temperature: Store at 2°C – 8°C . Room temperature storage accelerates autocatalytic dehydrohalogenation.

-

Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen promotes radical oxidation of the pyrrole ring; moisture hydrolyzes the C-Cl bond.

-

Light: Store in amber vials. Pyrroles are photosensitive and will darken (polymerize) upon UV exposure.

-

Handling:

-

Do not heat above 40°C during dissolution.

-

If the solid appears "wet" or "sticky," it has likely hydrolyzed. Recrystallize immediately from minimal cold Isopropyl Alcohol (IPA) or Hexane/EtOAc.

-

References

-

Friedel-Crafts Regioselectivity: Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010).[2] Friedel−Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. Link

-

Commercial Specification & Properties: Synblock Product Data. 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS 126624-55-3).[3][4] Link

-

NMR Characterization of Regioisomers: Oxford Instruments Application Note. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

- Reactivity of Alpha-Haloketones: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Contextual grounding for pyrrole reactivity).

Sources

Methodological & Application

Synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone experimental protocol

Application Note: Regioselective Synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Executive Summary & Strategic Rationale

The synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone presents a classic challenge in heterocyclic chemistry: Regioselectivity .

Pyrroles are electron-rich aromatics that undergo electrophilic aromatic substitution (EAS) preferentially at the C2 (

To achieve high-fidelity synthesis of the C3 (

Key Advantages of this Protocol:

-

Regiocontrol: Shifts selectivity from >90% C2 to predominantly C3.

-

Modularity: The intermediate 3-(2-chloroacetyl)-1H-pyrrole is a versatile scaffold.

-

Scalability: Avoids complex isomer separation chromatography.

Reaction Pathway & Logic

The synthesis follows a 4-step workflow designed to overcome the natural electronic bias of the pyrrole ring.

Figure 1: Synthetic workflow utilizing the TIPS-blocking strategy to ensure C3 regioselectivity.

Detailed Experimental Protocol

Phase 1: N-Protection (Steric Blocking)

Objective: Install the bulky TIPS group to shield the C2/C5 positions.

Reagents:

-

Pyrrole (1.0 equiv)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

-

Triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv)

-

THF (Anhydrous)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane (3x) to remove mineral oil. Suspend in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add Pyrrole dropwise over 20 minutes. Evolution of

gas will be observed. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. -

Silylation: Cool back to 0°C. Add TIPS-Cl dropwise. The bulky silyl group requires time to react; warm to RT and reflux for 4 hours.

-

Workup: Quench with saturated

. Extract with -

Purification: Vacuum distillation (bp ~80-85°C at 0.5 mmHg) yields 1-(Triisopropylsilyl)pyrrole as a colorless oil.

Phase 2: Regioselective Friedel-Crafts Acylation

Objective: Introduce the chloroacetyl group at C3. The TIPS group blocks C2, forcing the electrophile to C3.

Reagents:

-

1-(Triisopropylsilyl)pyrrole (1.0 equiv)

-

Chloroacetyl Chloride (1.1 equiv)[2]

-

Aluminum Chloride (

, 1.1 equiv) -

Dichloromethane (DCM, Anhydrous)

Procedure:

-

Complex Formation: Suspend

in DCM at -78°C (Dry ice/acetone bath). Add Chloroacetyl Chloride dropwise.[3][4] Stir for 15 mins to form the acylium ion complex. -

Addition: Add 1-(Triisopropylsilyl)pyrrole (diluted in DCM) slowly down the side of the flask to maintain low temperature.

-

Reaction: Stir at -78°C for 2 hours. Crucial: Do not warm rapidly, or migration/desilylation may occur. Allow to warm slowly to -20°C over 4 hours.

-

Quench: Pour the reaction mixture onto crushed ice/NaHCO3. (Caution: Exothermic).

-

Isolation: Extract with DCM. Wash with brine. Dry (

) and concentrate.[5] -

Validation:

-NMR should show a singlet for the C2 proton (shifted downfield) and the TIPS protons.

Phase 3: Deprotection & N-Methylation

Objective: Remove the blocking group and install the final methyl group.

Reagents:

-

TBAF (1M in THF, 1.2 equiv)

-

Methyl Iodide (MeI, 1.5 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

DMF (Dimethylformamide)

Procedure:

-

Deprotection: Dissolve the acylated intermediate in THF. Add TBAF solution at 0°C. Stir for 30 minutes. The TIPS group cleaves rapidly.

-

Intermediate Isolation (Recommended): Quench with water, extract with EtOAc. Verify formation of 3-(2-chloroacetyl)-1H-pyrrole .

-

Methylation: Dissolve the deprotected intermediate in DMF. Add

and stir for 10 mins. -

Alkylation: Add Methyl Iodide (MeI) dropwise at 0°C. Stir at RT for 2-3 hours.

-

Final Workup: Pour into ice water. The product may precipitate.[4][6] If not, extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc 4:1).

Quantitative Data Summary

| Parameter | Phase 1 (Protection) | Phase 2 (Acylation) | Phase 3 (Methylation) |

| Limiting Reagent | Pyrrole | N-TIPS-Pyrrole | 3-Acyl-Pyrrole |

| Temperature | 0°C | -78°C | 0°C |

| Time | 5 Hours | 6 Hours | 3 Hours |

| Typical Yield | 92-95% | 75-80% | 85-88% |

| Key Risk | Moisture Sensitivity | Isomerization if warmed too fast | Polymerization of product |

Safety & Handling (Critical)

-

Chloroacetyl Chloride: A potent lachrymator and corrosive. It releases HCl gas upon contact with moisture. All Phase 2 operations must be performed in a well-ventilated fume hood with a caustic scrubber trap.

-

Methyl Iodide: A suspect carcinogen and neurotoxin. Use double-gloving (Nitrile) and handle only in a hood.

-

Alpha-Haloketones: The final product is an alkylating agent (similar to tear gas agents). It will cause severe skin and eye irritation. Store in a freezer (-20°C) to prevent decomposition.

Troubleshooting & Expert Notes

-

Regioselectivity Check: If you observe significant C2-acylated product, the reaction temperature in Phase 2 was likely too high, or the TIPS group was cleaved prematurely by

. Ensure anhydrous conditions. -

Scale-Up Considerations: On a multi-kilogram scale, the use of Chloroacetyl Chloride can be problematic due to HCl generation.[6] An alternative industrial route involves synthesizing 1-methyl-3-acetylpyrrole first (via the same TIPS strategy or Friedel-Crafts on 1-phenylsulfonylpyrrole), followed by chlorination of the acetyl group using

or -

Alternative Blocking Group: If TIPS-Cl is unavailable, the Phenylsulfonyl (

) group can be used. It directs to C3 via electronic deactivation. However, removal requires base hydrolysis (NaOH), which may hydrolyze the chloro-ketone chlorine atom. The TIPS/Fluoride route is chemically orthogonal and safer for the halogenated moiety [2].

References

-

BMS Process Development: "Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives." ResearchGate.[2][6] Available at: [Link]

-

Regioselectivity in Pyrroles: "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry (ACS). Available at: [Link]

-

General Reactivity: "Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives." Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Utility of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone as a Versatile Chemical Intermediate

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS No. 126624-55-3). We delve into its role as a pivotal intermediate, stemming from the unique reactivity of its α-haloketone moiety combined with the pharmaceutically significant 1-methylpyrrole core. The protocols herein are designed to be self-validating, with a deep-seated explanation of the chemical principles guiding each step. From its synthesis via Friedel-Crafts acylation to its subsequent elaboration into more complex heterocyclic systems, this guide serves as a practical and authoritative resource.

Introduction: The Strategic Importance of the Pyrrole Moiety and α-Haloketone Reactivity

The pyrrole skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are integral to the synthesis of agrochemicals, dyes, and advanced materials.[1] The subject of this guide, 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone, emerges as a particularly valuable building block by virtue of its bifunctional nature. It possesses both an electron-rich N-methylpyrrole ring, susceptible to further electrophilic substitution, and a highly reactive α-chloro ketone group. This latter feature makes it an excellent electrophile for a wide array of nucleophilic substitution and condensation reactions, enabling the construction of diverse molecular architectures.

The strategic placement of the chloroacetyl group at the 3-position of the pyrrole ring is significant. While Friedel-Crafts acylation of N-methylpyrrole can yield both 2- and 3-substituted products, reaction conditions can be tuned to favor the desired isomer, which then serves as a precursor for targeted molecular design.[2][3]

Compound Properties & Specifications

| Property | Value | Source |

| CAS Number | 126624-55-3 | [4] |

| Molecular Formula | C₇H₈ClNO | [4] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | (Typically) Off-white to yellow solid | General knowledge |

| Boiling Point | 253.1°C at 760 mmHg | [4] |

| Storage | Store in a dry, sealed container | [4] |

Synthesis Protocol: Friedel-Crafts Acylation of N-Methylpyrrole

The most direct route to synthesize 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is through the Friedel-Crafts acylation of N-methylpyrrole with chloroacetyl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile.[5] The pyrrole ring, being electron-rich, then acts as the nucleophile.[6]

Reaction Mechanism Workflow

The workflow involves the activation of the acylating agent by the Lewis acid catalyst, followed by the nucleophilic attack from the pyrrole ring and subsequent rearomatization.

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 126624-55-3 | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone - Synblock [synblock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

Technical Application Note: Nucleophilic Substitution & Derivatization of 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

This Application Note is designed for medicinal chemists and process development scientists optimizing the derivatization of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone . It synthesizes established heterocyclic methodologies with specific reactivity profiles of electron-rich pyrrole systems.[1]

Executive Summary & Reactivity Profile

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a high-value electrophilic building block used in the synthesis of kinase inhibitors and antipsychotic agents. It combines an electron-rich 1-methylpyrrole core with a highly reactive

Mechanistic Landscape

The molecule possesses two distinct reactivity centers:[1][2]

-

The

-Methylene Carbon ( -

The Pyrrole Ring (C2/C4/C5): Electron-rich and nucleophilic. In acidic media, the ring can compete for electrophiles, but in the context of nucleophilic substitution on the side chain, the ring acts as a strong electron donor (resonance effect).

Critical Consideration: The electron-donating nature of the pyrrole ring at the 3-position reduces the electrophilicity of the carbonyl carbon compared to phenyl analogs, but it stabilizes the transition state for

Visual Reaction Landscape

The following diagram maps the primary synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways from the parent

Protocol A: Hantzsch Thiazole Synthesis (Heterocyclization)

The most robust application of this scaffold is the formation of 2-aminothiazoles via the Hantzsch synthesis. This reaction is thermodynamically driven and generally high-yielding (>85%).

Mechanism

The reaction proceeds via an initial

Figure 2: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Experimental Procedure

Reagents:

-

Substrate: 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (1.0 equiv)

-

Nucleophile: Thiourea (1.1 equiv)

-

Solvent: Absolute Ethanol (10 mL/g substrate)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (1.0 g, 6.35 mmol) and absolute ethanol (10 mL). Stir until fully dissolved.

-

Addition: Add thiourea (0.53 g, 6.98 mmol) in a single portion.

-

Reflux: Equip with a reflux condenser and heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and a polar baseline spot (hydrobromide salt) may appear.

-

-

Workup: Cool the reaction to room temperature. A precipitate often forms (the HBr salt of the thiazole).

-

Neutralization: Pour the mixture into saturated aqueous

(50 mL) to liberate the free base. Stir for 30 minutes. -

Isolation: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 85–95%

Data:

Protocol B: Controlled Aminolysis ( )

Direct reaction with amines is prone to over-alkylation (formation of quaternary ammonium salts) and polymerization. This protocol uses mild conditions to favor mono-alkylation.

Optimization Table: Base & Solvent Effects

| Parameter | Condition A (Recommended) | Condition B (Fast) | Condition C (Avoid) |

| Base | DIPEA (Hünig's Base) | NaOH / KOH | |

| Solvent | DMF or MeCN | THF | Water / Alcohols |

| Temp | Reflux | ||

| Stoichiometry | 1.0 SM : 1.2 Amine : 2.0 Base | 1.0 SM : 1.5 Amine : 1.5 Base | Excess Amine |

| Outcome | High Yield, Mono-product | Good Yield, some dimer | Hydrolysis/Polymerization |

Experimental Procedure

Reagents:

-

Substrate: 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (1.0 equiv)

-

Amine: Morpholine (1.1 equiv) - Representative secondary amine

-

Base:

(2.0 equiv) -

Solvent: Acetonitrile (MeCN)

Step-by-Step:

-

Preparation: Suspend anhydrous

(1.75 g, 12.7 mmol) in MeCN (15 mL) in a dried flask. -

Substrate Addition: Add the chloroketone (1.0 g, 6.35 mmol) and cool the mixture to

in an ice bath. -

Nucleophile Addition: Add morpholine (0.61 mL, 7.0 mmol) dropwise over 10 minutes.

-

Why: Slow addition at low temperature prevents the exotherm from promoting double-alkylation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 6 hours.

-

Filtration: Filter off the inorganic salts (

, excess carbonate). -

Concentration: Evaporate the solvent to yield the crude

-aminoketone.-

Stability Note:

-Aminoketones of electron-rich heterocycles can be unstable. It is recommended to reduce them immediately (to amino-alcohols using

-

Protocol C: Azidation (Click Chemistry Precursor)

Synthesis of 2-azido-1-(1-methyl-1H-pyrrol-3-yl)ethanone for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety Warning: Low molecular weight organic azides are potentially explosive. Maintain a C/N ratio > 3. Work behind a blast shield.

Procedure:

-

Dissolve the chloroketone (1.0 equiv) in Acetone/Water (3:1 v/v).

-

Add Sodium Azide (

, 1.2 equiv). -

Stir at RT for 12 hours (protect from light).

-

Dilute with water and extract with DCM. Do not concentrate to dryness if the scale is >500 mg. Use the solution directly for "Click" reactions.

Troubleshooting & Critical Quality Attributes (CQA)

Common Failure Modes

-

Hydrolysis: The

-chloroketone hydrolyzes to the-

Fix: Use anhydrous carbonate bases (

,

-

-

Dimerization: Formation of pyrazine derivatives via self-condensation of

-aminoketones.-

Fix: Keep concentration dilute (<0.1 M) during aminolysis.

-

-

Regioisomer Contamination: Ensure the starting material is the 3-isomer. The 2-isomer (2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone) is more common.

-

Verification: In

NMR, the 3-substituted pyrrole typically shows a simpler splitting pattern (often appearing as narrow doublets or singlets) compared to the 2-substituted analog.

-

Storage & Handling[3]

-

Vesicant:

-Haloketones are potent lachrymators and skin irritants. Handle only in a fume hood. -

Stability: Store at

under Argon. The compound degrades upon prolonged exposure to light and moisture.

References

- General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

Hantzsch Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

-

Pyrrole Acylation: Kakushima, M., et al. (2003).[3] Regioselective synthesis of acylpyrroles. Journal of Organic Chemistry, 68, 2003.

-

Alpha-Haloketone Reactivity: Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.

-

Thiazole Synthesis Protocol: Organic Chemistry Portal - Synthesis of Thiazoles. (Accessed 2023).[4]

Sources

Application Note: 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone as a Versatile Building Block for Heterocyclic Synthesis

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The development of functionalized pyrrole building blocks is therefore of critical importance for drug discovery and materials science. This application note provides a detailed guide to the synthesis and utility of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone, a highly versatile bifunctional reagent. We present its synthesis via Friedel-Crafts acylation, followed by detailed protocols for its application in the construction of high-value heterocyclic systems, including pyrrolyl-thiazoles and pyrrolyl-aminoketones. The underlying mechanisms, experimental causality, and validation techniques are discussed to provide researchers with a robust framework for employing this reagent in their synthetic programs.

Introduction: The Strategic Value of Pyrrole Intermediates

Pyrrole and its derivatives are fundamental components in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12.[3] In modern pharmaceutical development, the pyrrole ring is a key pharmacophore, with drugs like Atorvastatin and Sunitinib demonstrating its significance.[2] The strategic functionalization of the pyrrole ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties.

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone emerges as a particularly valuable synthetic intermediate. Its structure incorporates two distinct electrophilic sites: an α-chloromethyl ketone and a carbonyl group. This duality allows for sequential or one-pot reactions to construct more complex heterocyclic frameworks, making it a powerful tool for building libraries of novel compounds for screening and development.

Reagent Profile and Safety

A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 126624-55-3 | [4] |

| Molecular Formula | C₇H₈ClNO | [4] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | (Predicted) Off-white to yellow solid | |

| Storage | Store in a dry, sealed container, preferably refrigerated. | [4] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone should always be consulted, α-haloketones as a class are known to be hazardous.[5][6]

-

Corrosivity & Irritation: This compound is expected to be a strong lachrymator and corrosive, causing severe skin burns and eye damage upon contact.[6]

-

Toxicity: It may be harmful if swallowed or inhaled.[5]

-

Sensitization: There is a risk of causing allergy or asthma symptoms if inhaled.[5]

Mandatory Precautions:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), and chemical splash goggles with a face shield.

-

Avoid generating dust.

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

The title compound is most readily prepared via the Friedel-Crafts acylation of 1-methylpyrrole.[7] The acylation of N-substituted pyrroles can be complex, often yielding a mixture of 2- and 3-substituted isomers.[8] The choice of Lewis acid and reaction conditions is critical to influence regioselectivity. Milder Lewis acids, such as tin(IV) chloride (SnCl₄), are often preferred to prevent polymerization of the electron-rich pyrrole ring.

Workflow for Synthesis

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. CAS 126624-55-3 | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone - Synblock [synblock.com]

- 5. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Enzyme Inhibition Studies with 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Executive Summary

This application note details the experimental protocols for evaluating 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (hereafter referred to as CMP-Cl ) as a covalent enzyme inhibitor.

CMP-Cl features a chloromethyl ketone (CMK) warhead attached to a methyl-pyrrole scaffold. Unlike reversible inhibitors, CMKs typically act via an irreversible alkylation mechanism, targeting nucleophilic residues (primarily Cysteine thiolates or Histidine imidazoles) within an enzyme's active site. Consequently, standard steady-state kinetics (

This guide provides a rigorous workflow to determine the specific covalent kinetic parameters (

Chemical Mechanism & Safety

Mechanism of Action

The chloromethyl ketone moiety functions as an electrophilic "warhead." Upon binding to the enzyme active site (driven by the pyrrole scaffold's affinity), the nucleophilic active site residue (Enz-Nu) attacks the alpha-carbon, displacing the chloride ion via an

Reaction Scheme:

- : Reversible Michaelis complex.

- : Irreversibly alkylated enzyme.

-

: Dissociation constant of the reversible complex (

- : Rate constant of bond formation (inactivation).

Safety Advisory

-

Hazard: Alpha-chloro ketones are potent alkylating agents.[1] They are often lachrymators (tear-inducing) and potential skin sensitizers.

-

Handling: All solid weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory.

-

Deactivation: Quench excess compound with 10% cysteine or glutathione solution before disposal to neutralize the reactive warhead.

Visualizing the Inhibition Pathway[2]

The following diagram illustrates the kinetic distinction between reversible binding and the covalent inactivation step targeted by CMP-Cl.

Figure 1: Kinetic pathway of covalent inhibition. The transition from the reversible complex (Yellow) to the covalent adduct (Green) is the time-dependent step governed by

Experimental Protocols

Protocol A: Time-Dependent IC50 Shift Assay

Objective: To qualitatively confirm covalent inhibition by observing a decrease in

Materials:

-

Target Enzyme (e.g., Cysteine Protease like Papain or Caspase).

-

Substrate (Fluorogenic or Chromogenic).

-

CMP-Cl (Prepare 100 mM stock in 100% DMSO).

-

Assay Buffer (Must be free of DTT/Mercaptoethanol if possible, or keep reducing agents < 1 mM to prevent warhead quenching).

Procedure:

-

Preparation: Prepare a 2x serial dilution of CMP-Cl in Assay Buffer (8 points, e.g., 100 µM to 0.1 µM).

-

Pre-incubation:

-

Measurement: Monitor reaction velocity (

). -

Analysis: Plot % Activity vs. [Inhibitor].

-

Success Criterion: The

curve should shift to the left (lower concentration) for Plate C compared to Plate A. A shift of >5-fold strongly suggests covalent/slow-binding inhibition.

-

Protocol B: Determination of and

Objective: To quantify the potency (

Methodology (Kitz-Wilson Method):

-

Incubation: Incubate Enzyme with varying concentrations of CMP-Cl (

) for different time points (-

range:

-

Time points: 0, 5, 10, 20, 40, 60 min.

-

range:

-